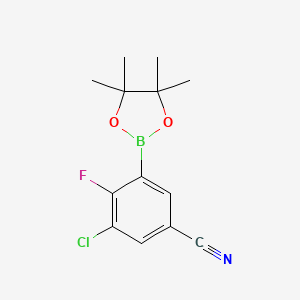

3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Descripción general

Descripción

3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound featuring a benzene ring substituted with chloro, fluoro, and nitrile groups, along with a boronic ester moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps:

Nitrile Formation: The nitrile group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt is converted to an aryl nitrile using copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance yield and purity while minimizing human error and exposure to hazardous chemicals.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Oxidation and Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents, while the boronic ester can be oxidized to a boronic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.

Reduction: Hydrogen gas with a metal catalyst (e.g., Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Depending on the nucleophile, products can include various substituted benzonitriles.

Coupling: Biaryl compounds or other complex organic molecules.

Reduction: Amines or other reduced derivatives of the nitrile group.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cross-Coupling Reactions

The compound is primarily utilized as a boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This reaction is vital for forming carbon-carbon bonds between aryl halides and boronic acids, which are fundamental in synthesizing complex organic molecules. The presence of chlorine and fluorine atoms enhances the reactivity and selectivity of the compound in these reactions .

Example Reaction :

Medicinal Chemistry

Pharmaceutical Development

3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been investigated for its potential use in developing pharmaceutical compounds. Its ability to modify biological activity through structural alterations makes it a candidate for drug discovery programs targeting various diseases, including cancer and infectious diseases .

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties by inhibiting specific protein kinases involved in tumor growth. Studies showed that modifications to the boron-containing moiety could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Materials Science

Polymer Chemistry

The compound is also explored for its application in polymer chemistry as a building block for synthesizing functional polymers. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties for applications in electronics and coatings .

Example Applications:

- Conductive Polymers : Incorporation of this compound into polymer matrices can enhance electrical conductivity.

- Smart Coatings : The unique properties imparted by the boron-containing group can lead to coatings with self-healing capabilities or enhanced durability.

Analytical Chemistry

Chemical Sensors

Due to its unique electronic properties, this compound has potential applications in developing chemical sensors. Its selective interaction with specific analytes can be harnessed to create sensors capable of detecting environmental pollutants or biological markers .

Table: Comparison of Applications

| Application Area | Specific Use Case | Key Benefit |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Efficient carbon-carbon bond formation |

| Medicinal Chemistry | Anticancer Drug Development | Targeted inhibition of cancer cell growth |

| Materials Science | Functional Polymer Synthesis | Tailored material properties |

| Analytical Chemistry | Chemical Sensors | Selective detection capabilities |

Mecanismo De Acción

The compound’s effects are primarily exerted through its participation in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The chloro and fluoro substituents can influence the electronic properties of the benzene ring, affecting reactivity and selectivity in various reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

Compared to similar compounds, 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of the nitrile group, which offers additional synthetic versatility. The combination of chloro, fluoro, and boronic ester groups also provides a distinctive reactivity profile, making it a valuable intermediate in complex organic synthesis .

Actividad Biológica

3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 1218790-15-8) is a compound of interest due to its potential biological activities. Its unique structure incorporates a chloro and fluoro substituent on the aromatic ring, along with a dioxaborolane moiety that may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14BClFNO2

- Molecular Weight : 281.52 g/mol

- CAS Number : 1218790-15-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an antitumor agent and its interactions with various biological pathways.

Antitumor Activity

Research indicates that compounds containing dioxaborolane groups exhibit significant antitumor properties. The presence of the chloro and fluoro substituents can enhance the lipophilicity of the compound, potentially improving cell membrane permeability and efficacy against cancer cells.

A study assessing various boron-containing compounds revealed that those similar in structure to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways (e.g., caspase activation).

The proposed mechanism includes:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

- Disruption of Cellular Signaling : Interaction with key proteins involved in cell survival and proliferation.

Case Studies

Several studies have highlighted the biological effects of similar compounds:

-

Study on Boron Compounds :

- A comparative analysis involving various boron-containing compounds demonstrated that modifications to the dioxaborolane moiety significantly impacted their cytotoxicity against different cancer cell lines.

- Results indicated that structural variations could enhance selectivity towards cancerous cells while minimizing effects on normal cells.

-

Antiparasitic Activity :

- Similar compounds have been tested for antiparasitic activity against Plasmodium species. The findings suggest that modifications to the aromatic ring can enhance activity against malaria parasites.

- For instance, compounds targeting PfATP4 exhibited promising results in reducing parasitemia in murine models.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

3-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BClFNO2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)6-10(15)11(9)16/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOGPVMSCHKPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682263 | |

| Record name | 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-15-8 | |

| Record name | 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.